4-Cyano mdmb-butinaca

描述

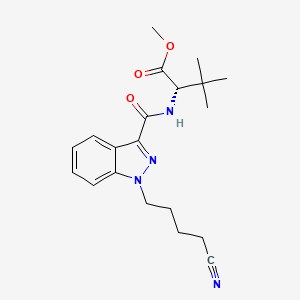

4-氰基 MDMB-BUTINACA 是一种合成的 大麻素受体激动剂 。它属于 吲唑-3-甲酰胺类 ,已被认定为一种 设计药物 。该化合物以其强效作用而闻名,并已在各种研究应用中使用 .

准备方法

合成路线和反应条件

4-氰基 MDMB-BUTINACA 的合成涉及多个步骤。主要的合成路线包括使 吲唑-3-羧酸 与各种试剂反应以形成所需产物。 反应条件通常包括使用诸如 氯仿 和 乙酸甲酯 之类的溶剂 .

工业生产方法

化学反应分析

Key Structural Attributes:

| Feature | Description |

|---|---|

| Core Structure | Indazole with 4-cyanobutyl tail and tert-leucine carboxamide |

| Molecular Formula | C₂₂H₂₄N₄O |

| Molecular Weight | 360.46 g/mol |

| CAS Registry Number | 1631074-54-8 |

Metabolic Pathways and Degradation

In vivo studies reveal two primary metabolic routes:

-

Nitrile Hydrolysis :

-

Esterase-Mediated Cleavage :

Metabolic Stability Data:

| Parameter | Value (Human Liver Microsomes) |

|---|---|

| Half-life (t₁/₂) | 28.3 ± 4.1 min |

| Intrinsic Clearance | 48.6 mL/min/kg |

Pharmacological Reactivity

4-Cyano MDMB-BUTINACA acts as a potent CB1/CB2 receptor agonist:

Receptor Binding and Activation :

| Parameter | CB1 Receptor | CB2 Receptor |

|---|---|---|

| Binding Affinity (Kᵢ) | 2.6 ± 0.3 nM | 14.7 ± 1.2 nM |

| Functional EC₅₀ | 0.58 ± 0.07 nM | 6.12 ± 0.85 nM |

| Efficacy (Eₘₐₓ) | 115% vs. CP 55,940 | 106% vs. CP 55,940 |

-

Pro-Convulsant Activity : At doses ≥1 mg/kg, it induces seizures in murine models due to excessive CB1 activation .

Stability Under Analytical Conditions

The compound degrades under basic conditions (pH >10) but remains stable in acidic environments (pH 2–6) .

Degradation Products Identified via LC-MS:

| Condition | Major Degradants |

|---|---|

| Alkaline Hydrolysis | 4-Cyanobutyric acid, indazole-3-carboxylic acid |

| UV Exposure (254 nm) | N-Dealkylated derivatives |

Synthetic Byproducts and Impurities

Common impurities from incomplete synthesis include:

科学研究应用

Behavioral Pharmacology

Research has demonstrated that 4-Cyano MDMB-Butinaca exhibits significant behavioral effects similar to those of Δ9-THC, the active component of cannabis. Studies indicate that it can fully substitute for THC in discriminative stimulus effects, suggesting a high potential for abuse. The effective dose (ED50) for behavioral effects was found to be approximately 0.26 mg/kg in animal models .

Table 1: Comparative Potency of Synthetic Cannabinoids

| Compound | ED50 (mg/kg) |

|---|---|

| Δ9-THC | 2.5 – 25 |

| This compound | 0.26 |

| 4F-MDMB-BINACA | 0.019 |

| 5F-CUMYL-P7AICA | 0.13 |

Forensic Toxicology

This compound has been identified in toxicology samples and seized materials globally. Its detection is crucial for understanding the synthetic cannabinoid landscape and monitoring emerging threats to public health. Forensic laboratories utilize advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for its identification .

Case Study: Forensic Analysis

A retrospective study analyzed over 6,000 samples over eighteen months, leading to the identification of various synthetic cannabinoids including this compound. This research highlighted the need for continuous updates in testing protocols to include newly identified substances .

Metabolic Studies

Metabolic studies have shown that this compound is metabolized into several metabolites, some of which may be toxic. Understanding its metabolic pathways is essential for developing reliable biomarkers for detection in biological matrices such as blood and urine .

Table 2: Metabolites Identified from this compound

| Metabolite | Detection Method |

|---|---|

| Parent Compound | GC-MS |

| Butanoic Acid Metabolite | HPLC |

| Other Minor Metabolites | NMR |

Public Health Implications

The emergence of synthetic cannabinoids like this compound poses significant challenges for public health due to their unpredictable effects and potential toxicity. Reports have indicated serious health issues such as hyperthermia and renal failure associated with its use . Public health alerts have been issued to inform healthcare providers about the risks associated with synthetic cannabinoid intoxication.

作用机制

4-氰基 MDMB-BUTINACA 通过作为大麻素受体(特别是 CB1 和 CB2 受体)的激动剂来发挥其作用。这种相互作用导致各种信号通路的激活,从而导致该化合物的强效作用。 所涉及的分子靶标和通路包括抑制腺苷酸环化酶和调节离子通道 .

相似化合物的比较

类似化合物

- ADB-BUTINACA

- MDMB-4en-PINACA

- MDMB-5'Br-BUTINACA

- 4F-MDMB-BINACA

独特性

4-氰基 MDMB-BUTINACA 由于其特定的化学结构而独一无二,其结构包括在 4 位的氰基。 这种结构特征有助于其强效作用,并将其与其他类似化合物区分开来 .

生物活性

4-Cyano MDMB-Butinaca, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and associated health risks. As a member of the indazole family, it acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. This article explores its biological activity, including pharmacological effects, toxicity, and case studies.

Pharmacodynamics

This compound exhibits high binding affinity for cannabinoid receptors. It has been shown to have an effective concentration () of 0.58 nM at CB1 receptors and 6.12 nM at CB2 receptors, indicating its potency in activating these pathways . The compound produces effects similar to those of Δ9-THC, including alterations in locomotor activity and potential psychoactive effects.

Behavioral Effects

In studies assessing behavioral pharmacology, this compound demonstrated significant dose-dependent effects on locomotor activity. The effective dose (ED50) was found to be approximately 0.26 mg/kg, with higher doses leading to adverse effects such as piloerection and convulsions .

Table 1: Comparison of Behavioral Effects of Synthetic Cannabinoids

| Compound | ED50 (mg/kg) | Maximum Response (%) | Observed Effects |

|---|---|---|---|

| Δ9-THC | 2.5 - 25 | ~80 | Psychoactive effects |

| This compound | 0.26 | ~80 | Piloerection, convulsions |

| 4F-MDMB-BINACA | 0.019 | ~80 | Similar psychoactive effects |

| 5F-CUMYL-P7AICA | 0.13 | ~80 | Similar psychoactive effects |

Toxicological Profile

The compound has been implicated in severe toxicological cases, including hyperthermia, rhabdomyolysis, and renal failure in humans . In animal models, it has been associated with significant hypothermia and convulsions at various doses.

Case Study: Acute Toxicity

A notable case involved a 29-year-old patient who experienced severe complications after ingestion of CUMYL-4CN-BINACA. The patient presented with hyperthermia and renal failure, highlighting the compound's potential for acute toxicity .

Metabolism and Excretion

The metabolism of this compound leads to the production of cyanide, which poses additional risks due to its toxicity across multiple organ systems including the central nervous system and kidneys . Understanding its pharmacokinetics is crucial for assessing its risks.

Pharmacokinetic Parameters

Studies have indicated rapid absorption and moderate elimination rates for synthetic cannabinoids like CUMYL-4CN-BINACA:

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life (t1/2) | ~2.37 hours |

| Volume of Distribution | ~2272.85 L |

| Clearance Rate | ~664.241 L/h |

These parameters suggest that while the drug is quickly absorbed into the bloodstream, it is also efficiently cleared from the body.

属性

IUPAC Name |

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXENAUQFMPGSRW-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343267 | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-30-5 | |

| Record name | 4-Cyano mdmb-butinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYANO MDMB-BUTINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZR27C8RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。